molecular formula C9H14O2 B8569851 (R)-Spiro[2.5]octane-1-carboxylic acid

(R)-Spiro[2.5]octane-1-carboxylic acid

Cat. No.: B8569851
M. Wt: 154.21 g/mol
InChI Key: MWCFUPYBGQILOY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Spiro[2.5]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2R)-spiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)/t7-/m0/s1

InChI Key

MWCFUPYBGQILOY-ZETCQYMHSA-N

Isomeric SMILES

C1CCC2(CC1)C[C@H]2C(=O)O

Canonical SMILES

C1CCC2(CC1)CC2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Example 1A in 100 mL of water was treated with NaOH (11.4 g, 0.29 mol) and heated at reflux for 8 hours. The reaction mixture was allowed to cool to ambient temperature and extracted with diethyl ether (2×100 mL). The aqueous layer was acidified to pH 3 by careful addition of concentrated HCl and extracted with diethyl ether (3×100 mL). The ethereal extracts were combined and concentrated under reduced pressure to afford an oil that was distilled under vacuum (120° C., 60 torr) to provide the title compound as a clear oil. 1H NMR (CDCl3, 300 MHz) δ 11.95 (s, 1H), 1.30-1.60 (m, 11H), 1.13 (dd, 1H), 0.90 (dd, 1H); 13C NMR (CDCl3, 100 MHz) δ 179.6, 37.5, 32.1, 28.8, 26.0, 25.9, 25.6, 21.6; MS m/z 172 (M+NH4)+.
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0 (± 1) mol
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11.4 g
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100 mL
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Reaction Step One

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